4-Amino-1-benzyl-piperidine-4-carboxylic acid dihydrochloride

Catalog No.
S6585532
CAS No.
2387595-81-3
M.F
C13H20Cl2N2O2
M. Wt
307.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-1-benzyl-piperidine-4-carboxylic acid dihy...

CAS Number

2387595-81-3

Product Name

4-Amino-1-benzyl-piperidine-4-carboxylic acid dihydrochloride

IUPAC Name

4-amino-1-benzylpiperidine-4-carboxylic acid;dihydrochloride

Molecular Formula

C13H20Cl2N2O2

Molecular Weight

307.21 g/mol

InChI

InChI=1S/C13H18N2O2.2ClH/c14-13(12(16)17)6-8-15(9-7-13)10-11-4-2-1-3-5-11;;/h1-5H,6-10,14H2,(H,16,17);2*1H

InChI Key

SIMUSRDOZLQKIO-UHFFFAOYSA-N

SMILES

C1CN(CCC1(C(=O)O)N)CC2=CC=CC=C2.Cl.Cl

Canonical SMILES

C1CN(CCC1(C(=O)O)N)CC2=CC=CC=C2.Cl.Cl

4-Amino-1-benzyl-piperidine-4-carboxylic acid dihydrochloride is a synthetic organic compound characterized by the molecular formula C13H18N2O2·2HCl. This compound features a piperidine ring, which is a six-membered cyclic amine containing one nitrogen atom, along with an amino group and a carboxylic acid group. These functional groups contribute to its potential versatility in various chemical and biological applications, particularly in medicinal chemistry and organic synthesis.

There is no scientific literature available on the mechanism of action of 4-ABP-diHCl.

As information on 4-ABP-diHCl is limited, it's best to handle it with caution assuming similar properties to other piperidine derivatives. These can include:

  • Skin and eye irritation: Due to the presence of the amino group.
  • Respiratory irritation: If inhaled as dust.
  • Unknown toxicity: Further research is needed to determine its specific hazards.
, including:

  • Oxidation: The amino group may be oxidized to form nitro derivatives.
  • Reduction: The carboxylic acid group can be reduced to an alcohol.
  • Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically employed.
  • Substitution: Nucleophiles like halides and amines are utilized in substitution reactions.

Major Products Formed

  • Oxidation: Nitro derivatives.
  • Reduction: Alcohol derivatives.
  • Substitution: Various substituted benzylpiperidine derivatives.

The synthesis of 4-Amino-1-benzyl-piperidine-4-carboxylic acid dihydrochloride generally involves the reaction of 4-Amino-1-benzylpiperidine with a carboxylating agent under controlled conditions. This reaction is typically conducted in an inert atmosphere to prevent oxidation. Following synthesis, purification methods such as recrystallization or chromatography are employed to achieve high purity levels.

Industrial Production Methods

In industrial settings, large-scale synthesis may utilize automated reactors and continuous flow systems. These methods help ensure consistent quality and yield while minimizing contamination risks. Advanced purification techniques like high-performance liquid chromatography further enhance the purity of the final product.

4-Amino-1-benzyl-piperidine-4-carboxylic acid dihydrochloride has several notable applications:

  • Medicinal Chemistry: Investigated for its potential therapeutic effects in various neurological disorders.
  • Organic Synthesis: Used as a building block for synthesizing complex organic molecules.
  • Biochemical Probes: Explored for studying enzyme interactions and other biochemical pathways .

Similar Compounds

Compound NameStructural FeaturesUnique Aspects
4-BenzylpiperidineSimilar piperidine structure without carboxylic acidLacks dual functionality of amino and carboxylic groups
4-Amino-1-benzylpiperidineSimilar structure but lacks the carboxylic acid groupDifferent reactivity due to absence of carboxylic functionality
1-Benzylpiperidine-4-carboxylic acidContains a carboxylic acid but lacks an amino groupDifferent chemical properties due to missing amino group

Uniqueness

The uniqueness of 4-Amino-1-benzyl-piperidine-4-carboxylic acid dihydrochloride lies in its combination of both amino and carboxylic acid functional groups on the piperidine ring. This dual functionality allows for a wide range of chemical modifications, enhancing its versatility in research and industrial applications. Its structural characteristics make it a valuable compound for further exploration in medicinal chemistry and organic synthesis.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

306.0901833 g/mol

Monoisotopic Mass

306.0901833 g/mol

Heavy Atom Count

19

Dates

Last modified: 11-23-2023

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